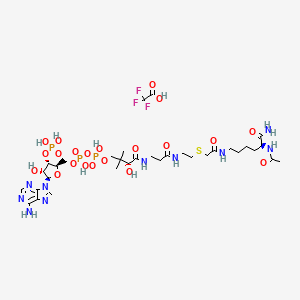

Lys-CoA TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C33H54F3N10O21P3S |

|---|---|

Molecular Weight |

1108.8 g/mol |

IUPAC Name |

[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1 |

InChI Key |

SGCAYGMHHNOYEY-JPBLFTSTSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor

An In-depth Technical Guide to Lys-CoA TFA: A Selective p300 Histone Acetyltransferase Inhibitor

This technical guide provides a comprehensive overview of Lys-CoA trifluoroacetate (TFA), a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). We will delve into its mechanism of action, inhibitory profile, detailed experimental protocols, and applications as a critical research tool in epigenetics and drug discovery.

Introduction: The Role of p300 and the Need for Selective Inhibitors

The E1A-binding protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are master transcriptional co-activators. They play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair[1][2]. A key function of p300/CBP is their intrinsic histone acetyltransferase (HAT) activity. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins, p300 neutralizes the positive charge, leading to a more relaxed chromatin structure[3][4]. This "open" chromatin state generally facilitates gene transcription.

Given the central role of p300 in gene regulation, its dysregulation is implicated in numerous diseases, most notably cancer[5][6]. This has made p300 a compelling therapeutic target. The development of potent and selective inhibitors is crucial to dissecting its specific biological functions and for validating its therapeutic potential. Lys-CoA has emerged as a benchmark selective inhibitor for these purposes[7].

Mechanism of Action: A Bisubstrate Analog Exploiting a "Hit-and-Run" Mechanism

Unlike many other histone acetyltransferases that follow a classic ternary complex mechanism, p300 employs a distinct Theorell-Chance , or "hit-and-run," catalytic mechanism[3][4][8]. In this model, p300 first forms a stable, high-affinity complex with its cofactor, acetyl-CoA. Subsequently, the lysine-containing protein substrate transiently associates with the enzyme's active site, receives the acetyl group, and then rapidly dissociates[1][9].

Lys-CoA is a synthetic bisubstrate analog , ingeniously designed to mimic both substrates involved in the acetylation reaction. It consists of a lysine moiety covalently linked to a coenzyme A molecule[3]. This dual nature allows it to occupy both the acetyl-CoA binding tunnel and the lysine substrate binding pocket within the p300 active site simultaneously[3]. The crystal structure of the p300 HAT domain in complex with Lys-CoA confirms this binding mode, revealing extensive interactions that stabilize the complex and effectively block the binding of both natural substrates[5][10]. This potent and specific interaction makes Lys-CoA a powerful inhibitor of p300's catalytic activity.

Caption: p300 catalytic cycle and Lys-CoA inhibition mechanism.

Quantitative Data: Inhibitory Profile and Selectivity

This compound is characterized by its high potency against p300 and remarkable selectivity over other HAT families, such as the GNAT superfamily member PCAF (p300/CBP-associated factor). This selectivity is a direct consequence of the differences in catalytic mechanisms and active site architecture between these enzymes[11].

| Compound | Target Enzyme | IC50 Value | Selectivity vs. PCAF | Reference(s) |

| This compound | p300 | 50 - 500 nM | >100-fold | [11][12][13][14][] |

| This compound | PCAF | ~200 µM | - | [11][12][16] |

| H3-CoA-20 | p300 | ~200 µM | - | [11] |

| H3-CoA-20 | PCAF | ~300 nM | >600-fold vs. p300 | [11] |

Table 1: Comparative inhibitory activity of this compound and H3-CoA-20.

This high degree of selectivity makes Lys-CoA an invaluable tool for distinguishing the specific cellular functions of p300 from those of PCAF[11]. Functionally, this potent inhibition of HAT activity translates into the suppression of p300-dependent transcriptional activation, both in vitro and in cellular systems when using cell-permeable analogs[6][12].

Experimental Protocols

Rigorous biochemical and cellular assays are essential for characterizing HAT inhibitors. Below are detailed methodologies for key experiments involving Lys-CoA.

This is a direct and sensitive "gold standard" method to quantify the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

Inhibitor Pre-incubation: Add recombinant human p300 enzyme to the buffer. Add varying concentrations of this compound (or DMSO as a vehicle control). Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the substrates: a histone peptide (e.g., H3 or H4 peptide) or core histones, and [¹⁴C]-acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for 15-30 minutes.

-

Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with carbonate-bicarbonate buffer (pH 9.2) to remove unincorporated [¹⁴C]-acetyl-CoA.

-

Quantification: Measure the retained radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the HAT activity.

-

Data Analysis: Calculate the percent inhibition for each Lys-CoA concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases: Implications for histone acetyltransferase evolution and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]

- 6. researchgate.net [researchgate.net]

- 7. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. biorbyt.com [biorbyt.com]

- 13. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 14. medchemexpress.com [medchemexpress.com]

- 16. Lys-CoA (5103) by Tocris, Part of Bio-Techne [bio-techne.com]

The Role of Lys-CoA TFA in Elucidating Transcriptional Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional activation is a fundamental cellular process tightly regulated by a symphony of proteins, including coactivators that possess histone acetyltransferase (HAT) activity. Among these, the E1A-associated protein p300 (p300) and its close homolog, CREB-binding protein (CBP), are critical players. They function as master integrators of diverse signaling pathways, acetylating histones and other transcription factors to create a chromatin environment conducive to gene expression. The study of these processes has been significantly advanced by the development of specific chemical probes. This technical guide focuses on Lys-CoA TFA, a potent and selective inhibitor of p300 HAT activity, and its application in dissecting the mechanisms of transcriptional activation.

This compound is a synthetic bisubstrate analog that mimics both lysine and acetyl-CoA, the two substrates of p300. Its trifluoroacetate (TFA) salt form enhances solubility and stability. By competitively inhibiting the HAT activity of p300, this compound serves as an invaluable tool to probe the functional consequences of p300-mediated acetylation in a variety of biological contexts, from in vitro biochemical assays to cellular models of gene regulation.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound as a p300 inhibitor have been quantified in several studies. This data is crucial for designing experiments and interpreting results.

| Parameter | Enzyme | Value | Reference |

| IC50 | p300 | 50-500 nM | [1][2][3][4][5] |

| IC50 | PCAF | ~200 µM | [1][2][3][4][5] |

| Selectivity (PCAF/p300) | >100-fold | [1][2][3][4][5] |

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) demonstrates the high potency of this compound for p300 and its significant selectivity over another histone acetyltransferase, PCAF.

Signaling Pathway of p300-Mediated Transcriptional Activation and its Inhibition by this compound

The central role of p300 in transcriptional activation involves its recruitment to gene promoters by sequence-specific transcription factors. Once recruited, p300 acetylates lysine residues on histone tails, which neutralizes their positive charge and weakens their interaction with DNA. This "opening" of the chromatin structure allows for the assembly of the basal transcription machinery and initiation of transcription. This compound directly interferes with this process by blocking the catalytic activity of p300.

Figure 1: p300 Signaling Pathway in Transcriptional Activation. External signals lead to the activation of transcription factors, which then recruit p300 to the chromatin. p300 acetylates histones, leading to chromatin relaxation and recruitment of the transcription machinery, resulting in gene expression. This compound inhibits the acetyltransferase activity of p300, thereby blocking this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study transcriptional activation.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300 and the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for p300 HAT activity.

Materials:

-

Recombinant human p300 (catalytic domain)

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-CoA (radiolabeled) or unlabeled Acetyl-CoA

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation vials and scintillation fluid (for radioactive assay)

-

Filter paper (e.g., P81 phosphocellulose)

-

Wash buffers (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

-

Microplate reader (for colorimetric or fluorescent assays)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing HAT assay buffer, histone peptide substrate, and varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Add recombinant p300 to each reaction and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding [³H]-Acetyl-CoA. Incubate for 15-30 minutes at 30°C.

-

Stopping the Reaction: Spot a portion of each reaction mixture onto P81 filter paper to stop the reaction.

-

Washing: Wash the filter papers multiple times with wash buffer to remove unincorporated [³H]-Acetyl-CoA.

-

Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of p300 activity against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.

Alternative Detection: For non-radioactive assays, use an antibody that specifically recognizes acetylated histone peptides in an ELISA or Western blot format.

Figure 2: Workflow for an In Vitro HAT Assay. This diagram outlines the key steps in performing a radioactive filter-binding assay to measure p300 HAT activity and its inhibition by this compound.

In Vitro Transcription Assay

This assay reconstitutes the basic process of transcription in a test tube to directly assess the impact of p300 inhibition on gene expression from a chromatin template.

Objective: To determine if this compound inhibits p300-dependent transcriptional activation from a chromatinized DNA template.

Materials:

-

Linearized DNA template containing a promoter of interest (e.g., driving a reporter gene) and a G-less cassette.

-

Core histones for chromatin assembly.

-

Transcriptional activator protein that recruits p300 (e.g., Gal4-VP16 or pCREB/Tax).

-

Recombinant human p300.

-

Nuclear extract (as a source of general transcription factors and RNA polymerase II).

-

This compound.

-

Acetyl-CoA.

-

Ribonucleotides (ATP, CTP, GTP) and [α-³²P]-UTP.

-

Transcription buffer (e.g., containing HEPES, MgCl₂, KCl, DTT).

-

RNA purification reagents.

-

Polyacrylamide gel for electrophoresis.

Procedure:

-

Chromatin Assembly: Assemble chromatin on the DNA template using purified core histones.

-

Activator Binding: Incubate the chromatin template with the transcriptional activator to allow for its binding to the promoter.

-

p300 Recruitment and Inhibition: Add recombinant p300 to the reaction. In parallel reactions, include different concentrations of this compound or a vehicle control. Pre-incubate to allow p300 to be recruited and for the inhibitor to act.

-

Acetylation Reaction: Add acetyl-CoA to allow for histone acetylation.

-

Transcription Initiation: Add nuclear extract and the ribonucleotide mix (including [α-³²P]-UTP) to initiate transcription. Incubate for 30-60 minutes at 30°C.

-

RNA Purification: Stop the reaction and purify the radiolabeled RNA transcripts.

-

Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.

-

Quantification: Quantify the intensity of the transcript bands to determine the level of transcription in the presence and absence of this compound.

Figure 3: Workflow for an In Vitro Transcription Assay. This diagram illustrates the sequential steps for assessing the effect of this compound on p300-dependent transcription from a chromatin template.

Cellular Reporter Gene Assay

This cell-based assay measures the activity of a specific signaling pathway or the transcriptional activity from a particular promoter in response to p300 inhibition.

Objective: To investigate the effect of this compound on the transcriptional activation of a target gene in a cellular context.

Materials:

-

Mammalian cell line of interest.

-

Reporter plasmid containing a promoter responsive to a p300-dependent transcription factor, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

Expression plasmid for the transcription factor of interest (if not endogenously expressed at sufficient levels).

-

Transfection reagent.

-

This compound (Note: cell permeability of this compound can be a limitation; microinjection or the use of cell-permeable derivatives may be necessary).

-

Cell lysis buffer.

-

Reagents for the reporter gene assay (e.g., luciferase substrate).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Plate cells and transfect them with the reporter plasmid and, if necessary, the transcription factor expression plasmid.

-

Inhibitor Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control. If the reporter is inducible, add the appropriate stimulus.

-

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells and lyse them to release the cellular contents, including the reporter protein.

-

Reporter Assay: Perform the reporter gene assay on the cell lysates according to the manufacturer's instructions. For a luciferase reporter, this involves adding the luciferase substrate and measuring the resulting luminescence.

-

Data Normalization: To control for transfection efficiency, co-transfect a control reporter plasmid (e.g., expressing Renilla luciferase) and normalize the experimental reporter activity to the control reporter activity.

-

Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine its effect on transcriptional activation in cells.

Conclusion

This compound is a powerful and selective chemical probe for studying the role of p300 histone acetyltransferase in transcriptional activation. Its high potency and selectivity make it an ideal tool for a range of experimental systems, from purified protein assays to cellular studies. By employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to dissect the intricate mechanisms of gene regulation, identify novel therapeutic targets, and advance our understanding of the epigenetic control of cellular processes. The quantitative data and pathway diagrams provided herein offer a solid foundation for the design and interpretation of these crucial experiments.

References

- 1. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of p300 histone acetyltransferase activity in palate mesenchyme cells attenuates Wnt signaling via aberrant E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription coactivator p300 promotes inflammation by enhancing p65 subunit activation in type 2 diabetes nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Function of p300 HAT with Lys-CoA TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of the p300 histone acetyltransferase (HAT) and its inhibition by Lys-CoA TFA, a potent and selective chemical probe. We will delve into the mechanism of action, provide detailed experimental protocols for studying this interaction, and present key quantitative data. This document aims to serve as a comprehensive resource for researchers in epigenetics, oncology, and drug discovery.

Introduction to p300 and this compound

The E1A binding protein p300 (also known as EP300 or KAT3B) and its close homolog CBP (CREB-binding protein) are crucial transcriptional co-activators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone proteins, primarily on lysine residues within their N-terminal tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.[3] Beyond histones, p300 acetylates a multitude of non-histone proteins, including transcription factors like p53, thereby regulating a wide array of cellular processes such as cell cycle progression, differentiation, DNA repair, and apoptosis.[3] Given its central role in gene regulation, the dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3]

This compound is a synthetic, potent, and selective inhibitor of p300 HAT activity.[4][5][6][7] It is a bi-substrate analog, designed to mimic both the acetyl-CoA cofactor and the lysine-containing substrate of the acetyltransferase reaction.[2] This dual recognition confers high affinity and selectivity for p300.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against p300 and its selectivity over other HAT enzymes have been quantified in various studies. The following table summarizes the key inhibitory constants.

| Enzyme | Inhibitor | IC50 | Ki | Selectivity |

| p300 | This compound | 50-500 nM[4][5][6][7][8][9] | ~20 nM | >100-fold vs. PCAF |

| PCAF | This compound | 200 µM[4][5][6][7][9] | Not Reported |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

Mechanism of p300 Inhibition by this compound

This compound acts as a competitive inhibitor of p300 with respect to acetyl-CoA.[10] Structural studies, including X-ray crystallography, have revealed that Lys-CoA binds to the active site of the p300 HAT domain, occupying the binding pockets for both acetyl-CoA and the lysine substrate.[11][12] The p300 HAT domain possesses a unique, long L1 loop that interacts with the Lys-CoA inhibitor, contributing to its effective binding. The substrate-binding pockets of p300 are shallower and more acidic compared to other HATs like Gcn5, which contributes to the selective binding of the basic lysine portion of Lys-CoA.

Biochemical studies have shown that p300 follows a "hit-and-run" or Theorell-Chance catalytic mechanism.[11][12] In this model, acetyl-CoA binds first to the enzyme, followed by a transient interaction with the histone substrate, during which the acetyl group is transferred. The acetylated histone then rapidly dissociates, and the release of CoA is the rate-limiting step. Lys-CoA's potent inhibition is, in part, due to its high affinity for the acetyl-CoA binding site.

Figure 1: Mechanism of p300 HAT inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of p300 and its inhibition by this compound.

In Vitro p300 HAT Activity Assay (Radioactive Filter Binding Assay)

This assay measures the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Materials:

-

Recombinant p300 enzyme

-

Histone H3 or H4 peptide substrate

-

[¹⁴C]-acetyl-CoA

-

This compound or other inhibitors

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

P81 phosphocellulose filter paper

-

Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate (e.g., 10 µM), and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding a mixture of unlabeled acetyl-CoA and [¹⁴C]-acetyl-CoA (e.g., to a final concentration of 20 µM).

-

Incubate the reaction at 30°C for a time within the linear range of the enzyme activity (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper three times with wash buffer to remove unincorporated [¹⁴C]-acetyl-CoA.

-

Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Figure 2: Workflow for a radioactive p300 HAT assay.

In Vitro Transcription Assay with Chromatin Templates

This assay assesses the ability of p300 to facilitate transcription from a chromatinized DNA template and the inhibitory effect of this compound.[2]

Materials:

-

DNA template with a promoter (e.g., containing Gal4 binding sites)

-

Recombinant core histones

-

Chromatin assembly factors (e.g., ACF)

-

Gal4-VP16 activator protein

-

Recombinant p300

-

This compound

-

Acetyl-CoA

-

Nuclear extract (as a source of general transcription factors and RNA Polymerase II)

-

NTPs (ATP, CTP, GTP, UTP)

-

RNA purification kit

-

Reverse transcriptase and primers for RT-qPCR

Procedure:

-

Assemble chromatin by incubating the DNA template with core histones and chromatin assembly factors.

-

Incubate the assembled chromatin with the Gal4-VP16 activator for 20 minutes at 30°C.[2]

-

Add recombinant p300 (pre-incubated with either vehicle or this compound for 20 minutes at 4°C) and acetyl-CoA.[2]

-

Initiate transcription by adding nuclear extract and NTPs.

-

Incubate the transcription reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and purify the resulting RNA.

-

Quantify the transcript levels using RT-qPCR.

-

Compare the transcript levels in the presence and absence of this compound to determine its effect on p300-dependent transcription.

Cell-Based Histone Acetylation Assay (Western Blot)

This method is used to determine the effect of this compound on global histone acetylation levels in cultured cells.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Downstream Effects

p300 is a central node in numerous signaling pathways that control gene expression. By acetylating histones at gene promoters and enhancers, as well as acetylating transcription factors themselves, p300 activates transcription. Inhibition of p300 by this compound can therefore have profound effects on these pathways, leading to the downregulation of genes involved in cell proliferation, survival, and other critical cellular functions. This makes p300 inhibitors like this compound valuable tools for studying these pathways and as potential therapeutic agents.

Figure 3: A simplified signaling pathway illustrating the role of p300 and the point of inhibition by this compound.

Conclusion

This compound is an invaluable tool for the study of p300 HAT function. Its high potency and selectivity allow for the precise dissection of p300's role in various biological processes. The experimental protocols detailed in this guide provide a framework for investigating the enzymatic activity of p300, its role in transcription, and the cellular consequences of its inhibition. A thorough understanding of the interaction between p300 and inhibitors like this compound is critical for the development of novel epigenetic therapies targeting diseases driven by aberrant acetyltransferase activity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]

- 4. SensoLyte® HAT (p300) Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. SensoLyte® HAT (p300) Assay Kit | ABIN1882470 [antibodies-online.com]

- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Functional analysis of the p300 acetyltransferase domain: the PHD finger of p300 but not of CBP is dispensable for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lys-CoA TFA on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-CoA TFA is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), a key enzyme in the epigenetic regulation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effect on histone acetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development who are interested in the therapeutic potential of targeting p300.

Introduction to Histone Acetylation and p300

Histone acetylation is a crucial post-translational modification that plays a fundamental role in regulating chromatin structure and gene transcription. The addition of an acetyl group to lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin conformation. This "euchromatin" state allows for greater accessibility of the transcriptional machinery to the DNA, thereby promoting gene expression.

The enzymatic machinery responsible for this process includes histone acetyltransferases (HATs) and histone deacetylases (HDACs), which add and remove acetyl groups, respectively. The balance between HAT and HDAC activity is critical for maintaining normal cellular function, and its dysregulation is implicated in various diseases, including cancer.

p300, along with its close homolog CBP, is a globally acting HAT that acetylates numerous lysine residues on histones H3 and H4. As a transcriptional co-activator, p300 is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activity has been linked to the development and progression of several types of cancer, making it an attractive target for therapeutic intervention.

This compound: A Selective p300 Inhibitor

This compound is a synthetic bi-substrate analog that acts as a highly selective and potent inhibitor of p300 HAT activity.[1][2] It mimics the binding of both the lysine substrate and the acetyl-CoA cofactor to the active site of p300.

Mechanism of Action

This compound functions as a competitive inhibitor with respect to the histone substrate and a non-competitive inhibitor with respect to acetyl-CoA. By occupying the active site of p300, it prevents the binding of histone tails and the subsequent transfer of an acetyl group from acetyl-CoA. This leads to a reduction in histone acetylation at p300-target sites, resulting in a more condensed chromatin structure and the repression of gene transcription. The selectivity of this compound for p300 over other HATs, such as PCAF, is a key attribute that makes it a valuable tool for studying the specific roles of p300 in cellular processes.[1][2]

The signaling pathway of p300-mediated histone acetylation and its inhibition by this compound is depicted in the following diagram:

Caption: p300-mediated histone acetylation pathway and its inhibition by this compound.

Quantitative Effects of this compound on Histone Acetylation

This compound demonstrates potent and selective inhibition of p300. The following table summarizes the available quantitative data on its inhibitory activity.

| Target Enzyme | Substrate | IC50 | Selectivity vs. PCAF | Reference |

| p300 | Histone H3 | 50-500 nM | >100-fold | [1][2] |

| PCAF | Histone H3 | 200 µM | - | [1][2] |

Experimental Protocols

The following protocols are adapted from established methods for in vitro and cellular histone acetyltransferase assays and can be utilized to study the effects of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant p300 in a test tube setting.

Materials:

-

Recombinant human p300 HAT domain

-

Histone H3 or H4 protein or peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

[³H]-Acetyl-CoA (for radioactive detection) or antibodies for specific acetylated lysine residues (for Western blot detection)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Scintillation counter (for radioactive detection)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, recombinant p300, and the histone substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at 30°C.

-

Initiation of Reaction: Start the reaction by adding Acetyl-CoA (and a small amount of [³H]-Acetyl-CoA if using radioactive detection).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Detection of Acetylation:

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the acetylated histone lysine of interest (e.g., anti-acetyl-H3K27).

-

Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Quantify the levels of histone acetylation in the presence of different concentrations of this compound compared to the vehicle control to determine the IC50 value.

A generalized workflow for an in vitro HAT assay is illustrated below:

Caption: A typical workflow for an in vitro histone acetyltransferase (HAT) assay.

Cellular Histone Acetylation Assay

Due to the likely cell impermeability of this compound, this protocol requires cell permeabilization or the use of a cell-permeable analog.[3]

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound or a cell-permeable derivative

-

Cell permeabilization agent (e.g., digitonin) or transfection reagent if using a non-permeable compound

-

Histone extraction buffer

-

Antibodies against specific acetylated histones and total histones

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

For cell-permeable analogs: Treat cells with varying concentrations of the compound for a specified duration.

-

For this compound: Permeabilize cells with a mild detergent like digitonin in the presence of this compound for a short period. Alternatively, introduce the compound into cells using a suitable delivery method.

-

-

Histone Extraction: Harvest the cells and isolate the nuclear fraction. Extract histones using an acid extraction method.

-

Quantification: Determine the protein concentration of the histone extracts.

-

Western Blot Analysis: Separate equal amounts of histone extracts by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against specific acetylated histone marks and total histone H3 (as a loading control).

-

Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels. Compare the levels in treated cells to control cells.

The logical relationship for assessing a HAT inhibitor in a cellular context is outlined below:

Caption: Logical flow of a cellular assay to evaluate a histone acetyltransferase inhibitor.

Conclusion and Future Directions

This compound serves as a powerful research tool for elucidating the specific functions of p300 in health and disease. Its high selectivity allows for the dissection of p300-mediated pathways from those regulated by other HATs. The provided data and protocols offer a foundation for researchers to investigate the impact of p300 inhibition on histone acetylation and downstream cellular processes.

Future research should focus on obtaining more granular quantitative data on the effects of this compound on a wider range of histone acetylation marks. Furthermore, the development of cell-permeable derivatives of this compound will be crucial for advancing our understanding of its therapeutic potential in in vivo models of diseases such as cancer. The continued exploration of selective p300 inhibitors like this compound holds significant promise for the development of novel epigenetic therapies.

References

Investigating Cellular Senescence with Lys-CoA TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP). The histone acetyltransferase p300 has been identified as a key epigenetic driver of the senescent phenotype.[1][2][3] Lys-CoA TFA is a potent and selective inhibitor of p300 histone acetyltransferase (HAT) activity, making it a valuable tool for investigating the role of p300 in cellular senescence and for exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the use of this compound in cellular senescence research, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: p300 Inhibition and Cellular Senescence

This compound selectively inhibits the catalytic activity of the p300 histone acetyltransferase. p300 plays a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of cellular senescence, p300-mediated acetylation is associated with the activation of gene expression programs that drive and maintain the senescent state.[1][3]

The primary signaling pathways governing cellular senescence are the p53/p21 and p16/Rb pathways.[4] p300 is known to acetylate and activate p53, a key tumor suppressor protein that induces the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[2][5] By inhibiting p300, this compound can be hypothesized to reduce p53 acetylation and its transcriptional activity, thereby mitigating the induction of p21 and potentially delaying or reversing the senescent phenotype. Furthermore, p300-mediated histone acetylation contributes to the establishment of a chromatin environment conducive to the expression of SASP factors.[1] Therefore, inhibition of p300 by this compound is expected to attenuate the pro-inflammatory secretome of senescent cells.

Data Presentation: Quantitative Effects of p300 Inhibition on Cellular Senescence

The following tables summarize quantitative data from studies investigating the effects of p300 inhibition on key markers of cellular senescence. While these studies may not have exclusively used this compound, the data is representative of the expected outcomes following treatment with a selective p300 inhibitor.

| Senescence Marker | Cell Type | Inducer of Senescence | p300 Inhibition Method | Observed Effect | Quantitative Change | Reference |

| SA-β-Galactosidase Activity | Human Diploid Fibroblasts | Replicative Senescence | shRNA knockdown of p300 | Decrease | ~40% reduction in positive cells | [1] |

| p21CIP1 Expression (mRNA) | Human Endothelial Cells | High Glucose | p300 inhibitor (C646) | Decrease | Significant reduction compared to control | [2] |

| p16INK4a Expression (mRNA) | Human Fibroblasts | Oncogene (H-RasV12) | p300 inhibitor (A485) | Decrease | Fold change < 1.0 vs. control | [3] |

| IL-6 Secretion (SASP factor) | Human Fibroblasts | Replicative Senescence | shRNA knockdown of p300 | Decrease | >50% reduction in secreted IL-6 | [1] |

| IL-8 Secretion (SASP factor) | Human Fibroblasts | Replicative Senescence | shRNA knockdown of p300 | Decrease | >60% reduction in secreted IL-8 | [1] |

| Cellular Process | Cell Type | Assay | p300 Inhibition Method | Observed Effect | Quantitative Change | Reference |

| Cell Proliferation | Human Diploid Fibroblasts | BrdU Incorporation | shRNA knockdown of p300 | Increase | ~2-fold increase in BrdU positive cells | [1] |

| Histone H3K27 Acetylation | Human Fibroblasts | ChIP-seq | shRNA knockdown of p300 | Decrease | Global reduction in H3K27ac peaks | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular senescence.

Induction of Cellular Senescence

a) Replicative Senescence:

-

Culture primary human fibroblasts (e.g., IMR-90, WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Passage the cells serially at a 1:4 or 1:8 ratio when they reach 80-90% confluency.

-

Monitor the population doubling level (PDL). Cells will enter replicative senescence at a high PDL, characterized by a cessation of proliferation.

b) Stress-Induced Premature Senescence (SIPS):

-

Plate sub-confluent, low-passage primary human fibroblasts.

-

Induce senescence by treating the cells with a sub-lethal concentration of a DNA damaging agent (e.g., 100 µM Etoposide for 48 hours) or an oxidizing agent (e.g., 150 µM H2O2 for 2 hours).

-

After the induction period, wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium.

-

Allow the cells to recover and establish the senescent phenotype for 5-7 days before subsequent experiments.

Treatment with this compound

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). The IC50 for p300 inhibition is in the range of 50-500 nM.[6]

-

On the day of treatment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium.

-

Remove the existing medium from the cultured cells and add the medium containing this compound.

-

The optimal concentration and duration of treatment should be determined empirically for each cell type and experimental setup. A typical starting point could be a concentration range of 1-10 µM for 24-72 hours.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Wash the cells twice with PBS.

-

Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubate the cells with the staining solution at 37°C without CO2 for 12-16 hours.

-

Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.

Immunofluorescence for Senescence Markers (p21CIP1)

-

Grow cells on glass coverslips and treat as required.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against p21CIP1 (diluted in 1% BSA in PBS) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blotting for Cell Cycle Regulators

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate with primary antibodies against p21CIP1, p16INK4a, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantification of SASP Factors by ELISA

-

Collect the conditioned medium from senescent cell cultures treated with or without this compound.

-

Centrifuge the medium to remove cellular debris.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8) according to the manufacturer's instructions.

Mandatory Visualizations

References

- 1. Mitochondrial hyper-acetylation induced by an engineered acetyltransferase promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjustment of the lysosomal-mitochondrial axis for control of cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial peptides modulate mitochondrial function during cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [ouci.dntb.gov.ua]

- 5. Chromatin remodeling underlies the senescence-associated secretory phenotype of tumor stromal fibroblasts that supports cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATF3 drives senescence by reconstructing accessible chromatin profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Lys-CoA as a Histone Acetyltransferase Inhibitor: A Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Histone Acetyltransferases (HATs) in Cellular Regulation

The reversible acetylation of lysine residues on histone and non-histone proteins is a critical post-translational modification that rivals phosphorylation in its importance for regulating cellular processes.[1] This dynamic process is controlled by two opposing enzyme families: Histone Acetyltransferases (HATs), which transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues, and Histone Deacetylases (HDACs), which remove them.[1]

Among the most studied HATs are the paralogous proteins p300 and CREB-binding protein (CBP). These enzymes function as transcriptional coactivators, playing a central role in gene expression programs that govern cell proliferation, differentiation, and homeostasis.[2][3] Dysregulation of p300/CBP activity is implicated in a variety of human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][4] The development of potent and selective inhibitors is therefore crucial, not only as potential therapeutics but also as chemical probes to dissect the multifaceted functions of these enzymes.[3][5] This guide focuses on the discovery and development of Lys-CoA, a pioneering bisubstrate inhibitor that has been instrumental in understanding p300/CBP biology.

The Discovery of Lys-CoA: A Bisubstrate Approach

The development of Lys-CoA was rooted in a rational design strategy aimed at creating a "bisubstrate" inhibitor.[3] The rationale is that an inhibitor designed to mimic both substrates of an enzyme—in this case, the acetyl-CoA cofactor and the lysine-containing protein substrate—would achieve higher affinity and specificity by simultaneously engaging both binding sites.[3]

Lys-CoA is a conjugate of Coenzyme A (CoA) and lysine, effectively fusing the two substrates into a single molecule.[3][4] This design proved highly effective, leading to the first potent and selective inhibitor for p300/CBP.[3] The unexpected potency and selectivity of Lys-CoA for p300 over other HATs, such as PCAF, highlighted fundamental differences in their catalytic mechanisms.[6]

Mechanism of Action and Structural Basis of Inhibition

Kinetic Mechanism

The selectivity of Lys-CoA is largely explained by the distinct kinetic mechanism employed by p300/CBP. Unlike the GCN5/PCAF family which follows a conventional ternary complex mechanism (where both substrates must bind before catalysis), p300/CBP utilizes a "hit and run" Theorell-Chance mechanism.[1][5] This mechanism involves the stable, initial binding of acetyl-CoA, followed by a weak and transient interaction with the histone substrate to allow for the acetyl transfer.[1] Lys-CoA, by covalently linking the high-affinity CoA moiety to the lysine substrate, effectively captures the transient interaction and locks the inhibitor into the active site, resulting in potent inhibition.[5]

Structural Insights

The high-resolution X-ray crystal structure of the p300 HAT domain in complex with Lys-CoA (PDB: 3BIY) provided critical insights into its mechanism of inhibition.[1][7] The structure revealed that acetyl-CoA binds within a narrow tunnel, which is partially enclosed by a unique and lengthy L1 loop.[2][5] The lysine portion of Lys-CoA is accommodated in a shallow, acidic pocket on the enzyme's surface.[2] Key interactions include hydrogen bonds between the inhibitor and residues lining the active site, as well as hydrophobic interactions between the lysine's aliphatic chain and a tunnel composed of residues Tyr1397, Trp1436, Tyr1446, and Cys1438.[2] This detailed structural understanding of the Lys-CoA/p300 complex became a foundational tool for the subsequent structure-based design of novel small-molecule inhibitors.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of Lys-CoA has been quantified against various HAT enzymes, demonstrating its high potency and selectivity for p300.

| Inhibitor | Target HAT | IC50 | Ki | Selectivity vs. p300 | Reference |

| Lys-CoA | p300 | ~50-500 nM | 19 nM | - | [3][8][] |

| Lys-CoA | PCAF | ~200 µM | - | ~400-fold | [6][8][10] |

| H3-CoA-20 | p300 | ~200 µM | - | - | [6] |

| H3-CoA-20 | PCAF | ~300 nM | - | - | [6] |

| CoASH | p300 | - | ~1-7 µM | 50- to 400-fold weaker than Lys-CoA | [3] |

Key Experimental Protocols

The characterization of Lys-CoA as a HAT inhibitor involved several key experimental methodologies.

In Vitro HAT Inhibition Assay (Radioactive)

This assay directly measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA or [¹⁴C]acetyl-CoA to a histone substrate.

-

Objective: To determine the IC50 value of an inhibitor.

-

Materials:

-

Recombinant purified p300 or PCAF enzyme.

-

Histone substrate (e.g., mixed calf histones, recombinant Histone H3 or H4, or specific peptide substrates).[6]

-

[³H]acetyl-CoA or [¹⁴C]acetyl-CoA.

-

Inhibitor (Lys-CoA) at various concentrations.

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).[11]

-

SDS-PAGE loading buffer.

-

-

Protocol:

-

Prepare reaction mixtures containing HAT assay buffer, histone substrate, and varying concentrations of Lys-CoA.

-

Add the HAT enzyme (e.g., p300) to the mixture and pre-incubate for a defined period (e.g., 10-20 minutes at 4°C or room temperature) to allow inhibitor binding.[4]

-

Initiate the reaction by adding radiolabeled acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by Tris-Tricine SDS-PAGE to resolve histones from unincorporated acetyl-CoA.[1]

-

Visualize the radiolabeled histones by fluorography or phosphorimaging.[6]

-

Quantify the band intensity to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.[6]

-

Coupled Spectrophotometric HAT Assay

This is a non-radioactive, continuous assay suitable for high-throughput screening.

-

Objective: To screen compounds for HAT inhibition.

-

Principle: The CoASH produced during the HAT reaction is used by α-ketoglutarate dehydrogenase to reduce NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[1]

-

Protocol:

-

In a UV-transparent plate, set up reaction wells containing assay buffer, histone peptide substrate, acetyl-CoA, α-ketoglutarate, NAD⁺, and α-ketoglutarate dehydrogenase.

-

Add the test compound (inhibitor) or DMSO control.

-

Initiate the reaction by adding the p300 HAT enzyme.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

Calculate the reaction rate and determine the percent inhibition.

-

In Vitro Transcription Assay

This assay assesses the ability of an inhibitor to block p300's coactivator function in transcription.

-

Objective: To determine if Lys-CoA inhibits p300-dependent transcriptional activation.[4]

-

Protocol:

-

Assemble transcription reactions with a DNA template (either naked DNA or chromatinized template) containing a specific promoter.[4]

-

Add a transcriptional activator (e.g., Gal4-VP16) and general transcription factors (from a nuclear extract).[4]

-

Pre-incubate purified p300 with or without Lys-CoA.[4]

-

Add the p300/inhibitor mix and acetyl-CoA to the transcription reaction.

-

Initiate transcription by adding NTPs (including radiolabeled UTP).

-

Incubate to allow RNA synthesis.

-

Purify the resulting RNA transcripts and analyze by denaturing gel electrophoresis and autoradiography.

-

Quantify the transcript levels to assess the effect of the inhibitor.[4]

-

Visualizations: Pathways and Workflows

Caption: p300 catalytic mechanism and inhibition by Lys-CoA.

Caption: Workflow for the discovery and development of Lys-CoA.

Caption: p300/CBP signaling pathway and point of inhibition.

Development and Broader Applications

The discovery of Lys-CoA and the subsequent elucidation of its binding mode to p300 were landmark achievements in the field. The p300/Lys-CoA co-crystal structure became an invaluable template for structure-based drug design.[1] Notably, it enabled virtual ligand screening campaigns that docked large libraries of commercially available compounds into the Lys-CoA binding pocket.[1] This approach successfully led to the identification of C646, the first cell-permeable, small-molecule inhibitor of p300/CBP that is competitive with acetyl-CoA.[1]

Beyond spurring the development of new inhibitors, Lys-CoA serves as a critical research tool. Its high selectivity allows scientists to specifically inhibit the catalytic activity of p300/CBP in complex biological systems, such as in vitro transcription assays, helping to distinguish the enzyme's acetylation-dependent functions from its role as a protein scaffold.[4][5]

Conclusion

Lys-CoA stands as a testament to the power of rational, mechanism-based inhibitor design. As a potent and selective bisubstrate inhibitor, its discovery was pivotal for several reasons: it validated p300/CBP as a druggable target, provided deep insights into the unique catalytic mechanism of this HAT family, and furnished the structural blueprint for a new generation of small-molecule inhibitors. The continued use of Lys-CoA as a chemical probe and the legacy of its discovery in guiding future drug development efforts underscore its profound and lasting impact on the fields of epigenetics and medicinal chemistry.

References

- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lys-CoA | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lys-CoA TFA in In Vitro Transcription Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-CoA TFA (Lysyl-Coenzyme A trifluoroacetate) is a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), a crucial transcriptional coactivator.[1][2][3][4] The p300 protein plays a pivotal role in chromatin remodeling and gene activation by acetylating histones and other transcription factors, thereby creating a more permissive environment for transcription. By competitively inhibiting the binding of the natural cofactor acetyl-CoA to the p300 active site, this compound effectively suppresses p300's enzymatic activity and consequently, p300-dependent gene transcription.[1] These application notes provide a detailed protocol for utilizing this compound in an in vitro transcription assay to study its inhibitory effects on gene expression.

Mechanism of Action

The transcriptional coactivator p300 is recruited to gene promoters by sequence-specific transcription factors. Upon recruitment, p300 utilizes acetyl-CoA as a donor to acetylate lysine residues on histone tails (primarily H3 and H4) and other proteins involved in the transcription machinery. This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "open" chromatin state allows for the assembly of the pre-initiation complex and subsequent transcription by RNA polymerase II.

This compound acts as a competitive inhibitor of p300, occupying the acetyl-CoA binding site and preventing the transfer of acetyl groups to p300's substrates. This inhibition of HAT activity blocks chromatin relaxation and maintains a repressive chromatin state, ultimately leading to the downregulation of p300-target gene transcription.

Quantitative Data Summary

The inhibitory potency of this compound against p300 has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Enzyme | Substrate | Assay Type | Reference |

| IC₅₀ | 50-500 nM | Human p300 | Histone H3 Peptide | HAT Activity Assay | [1][2][3][4] |

| Selectivity | >100-fold vs. PCAF (IC₅₀ = 200 µM) | Human p300 vs. PCAF | Histone H3 Peptide | HAT Activity Assay | [1][2][3] |

Experimental Protocols

Protocol 1: In Vitro Transcription Assay with a Chromatin Template

This protocol describes a cell-free in vitro transcription assay using a reconstituted chromatin template to assess the inhibitory effect of this compound on p300-dependent transcription.

Materials:

-

DNA Template: A linear DNA fragment (e.g., 2-3 kb) containing a strong promoter (e.g., CMV, SV40) upstream of a reporter gene (e.g., Luciferase, or a G-less cassette for radiolabeling).

-

Core Histones: Purified recombinant or native core histones (H2A, H2B, H3, H4).

-

Chromatin Assembly Factors: e.g., ACF (ATP-utilizing chromatin assembly and remodeling factor) and NAP-1 (Nucleosome assembly protein 1).

-

Transcription Factors: Purified recombinant sequence-specific transcription factor that binds to the promoter of the DNA template (e.g., GAL4-VP16 if using a GAL4 UAS).

-

p300: Purified, active recombinant human p300.

-

This compound: Stock solution in an appropriate solvent (e.g., water or a suitable buffer).

-

Acetyl-CoA: Stock solution.

-

Nuclear Extract or Purified Transcription Machinery: HeLa or other suitable nuclear extract as a source of general transcription factors and RNA Polymerase II, or a fully reconstituted system with purified components.

-

NTPs: Ribonucleotide triphosphates (ATP, GTP, CTP, UTP). For radiolabeling, [α-³²P]UTP can be included.

-

Transcription Buffer: e.g., 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA, 10% glycerol, 1 mM DTT.

-

ATP Regeneration System: (Optional but recommended for long incubations) e.g., creatine kinase and phosphocreatine.

-

RNase Inhibitor.

-

Stop Solution: e.g., a solution containing EDTA, SDS, and Proteinase K.

-

RNA Purification Kit.

-

Quantification Method: RT-qPCR primers for the transcribed gene, or a method for quantifying radiolabeled RNA.

Procedure:

-

Chromatin Assembly:

-

Assemble chromatin on the DNA template using core histones and chromatin assembly factors according to established protocols (e.g., salt dialysis or ATP-dependent assembly).

-

Verify successful chromatin assembly by micrococcal nuclease (MNase) digestion assay.

-

-

Inhibitor Pre-incubation:

-

In a microcentrifuge tube, prepare the p300 reaction mix. For each reaction, add transcription buffer, purified p300 (e.g., 50-100 ng), and the desired concentration of this compound or vehicle control.

-

Incubate at 30°C for 15-30 minutes to allow the inhibitor to bind to p300. A dose-response curve can be generated by testing a range of this compound concentrations (e.g., 1 nM to 10 µM).

-

-

Transcription Activation:

-

To the pre-incubated p300 mix, add the chromatin template (e.g., 50-100 ng), the specific transcription factor(s), and acetyl-CoA (a concentration around the Km for p300, e.g., 5-10 µM, is a good starting point).

-

Incubate at 30°C for 30 minutes to allow for histone acetylation.

-

-

Transcription Initiation and Elongation:

-

Add the nuclear extract or purified transcription machinery, NTPs (including the radiolabeled NTP if applicable), and RNase inhibitor.

-

Incubate at 30°C for 30-60 minutes to allow for transcription.

-

-

Termination and RNA Purification:

-

Stop the reaction by adding the stop solution and incubating as required to digest proteins.

-

Purify the synthesized RNA using an RNA purification kit.

-

-

Quantification of Transcription:

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR using primers specific to the transcribed region of the template. Calculate the relative amount of transcript in the this compound-treated samples compared to the vehicle control.

-

Radiolabeling: If [α-³²P]UTP was used, the purified RNA can be run on a denaturing polyacrylamide gel, and the transcript band can be visualized and quantified using a phosphorimager.

-

Controls:

-

No Inhibitor Control: A reaction with vehicle instead of this compound to determine the baseline level of p300-dependent transcription.

-

No p300 Control: A reaction without p300 to confirm the dependence of transcription on its HAT activity.

-

No Acetyl-CoA Control: A reaction without acetyl-CoA to demonstrate the requirement for this cofactor.

-

Naked DNA Template Control: A reaction using the linear DNA template instead of the chromatin template to assess the effect of chromatin structure on transcription and inhibition.

Visualizations

Caption: Experimental workflow for the in vitro transcription assay.

Caption: p300-mediated transcriptional activation and its inhibition.

References

- 1. Reconstitution of chromatin transcription with purified components reveals a chromatin-specific repressive activity of p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcription factor dimerization activates the p300 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Lys-CoA TFA for Histone Acetyltransferase Inhibition

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the optimal concentration of Lys-CoA trifluoroacetate (TFA) for inhibiting the histone acetyltransferase (HAT) p300. Lys-CoA TFA is a potent and selective bisubstrate inhibitor of p300, a key transcriptional coactivator involved in various cellular processes.[1][2][3][4] The protocols outlined below describe methodologies for both in vitro biochemical assays and cell-based assays to ascertain the effective concentration range and IC50 value of this compound for p300 inhibition.

Introduction to this compound

This compound is a synthetic conjugate of Coenzyme A (CoA) and Nε-acetyl-lysine, acting as a selective inhibitor of the p300 histone acetyltransferase.[5] It functions as a bisubstrate inhibitor by mimicking both the acetyl-CoA and histone lysine substrates of the enzyme.[6] Due to its high selectivity for p300 over other HATs like PCAF, this compound serves as a valuable chemical probe for investigating the biological functions of p300 in transcriptional regulation and its role in disease states such as cancer.[1][2][7]

Mechanism of Action

The inhibitory activity of this compound stems from its ability to bind to the active site of p300, thereby preventing the binding of both acetyl-CoA and the histone substrate. This competitive inhibition effectively blocks the transfer of the acetyl group to lysine residues on histone tails, a critical step in chromatin remodeling and gene activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available literature.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Enzyme | Notes |

| IC50 | 50-500 nM | p300 | The half-maximal inhibitory concentration can vary depending on assay conditions.[1][2][3][4] |

| Selectivity | >100-fold | p300 vs. PCAF | Demonstrates high selectivity for p300 over the related HAT, PCAF (IC50 ≈ 200 µM).[1][2][3][4] |

Experimental Protocols

To determine the optimal concentration of this compound for your specific experimental setup, a dose-response analysis is recommended. Below are detailed protocols for a biochemical HAT assay and a cell-based Western blot analysis.

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a radioactive filter-binding assay to determine the IC50 value of this compound for p300.

Materials

-

Recombinant human p300 enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-CoA

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Stop Solution (e.g., 10% trichloroacetic acid)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure

-

Prepare a dilution series of this compound: Serially dilute this compound in assay buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).

-

Set up the reaction mixture: In a microcentrifuge tube, combine the assay buffer, recombinant p300 enzyme, and histone peptide substrate.

-

Add this compound: Add the various concentrations of this compound to the reaction mixtures. Include a no-inhibitor control (vehicle only).

-

Pre-incubation: Incubate the reaction mixtures for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Start the reaction by adding [³H]-Acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Filter binding: Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with a suitable wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

-

Scintillation counting: Place the washed filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data analysis: Plot the percentage of p300 activity against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Analysis by Western Blot

This protocol assesses the effect of this compound on histone acetylation in a cellular context. Note that this compound has poor cell permeability, and for cellular assays, a cell-permeable version such as Lys-CoA-Tat may be required.[6]

Materials

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound or cell-permeable analog

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure

-

Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (or analog) for a specific duration (e.g., 6-24 hours). Include a vehicle-treated control.

-

Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

-

Data analysis: Quantify the band intensities for the acetylated and total histone proteins. Normalize the acetylated histone signal to the total histone signal. Plot the normalized signal against the concentration of this compound to determine the effective concentration for inhibiting histone acetylation in cells.

Visualizations

Signaling Pathway

Caption: p300-mediated transcriptional activation and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the in vitro radioactive HAT assay.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs. By performing careful dose-response studies using the described biochemical and cellular assays, scientists can confidently utilize this compound as a selective inhibitor to probe the multifaceted roles of p300 in health and disease.

References

- 1. biorbyt.com [biorbyt.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]

Probing the p300 Interactome: Application of Lys-CoA TFA in Studying Protein-Protein Interactions

Application Note

Introduction